5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)-
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Overview
Description
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Thiazole Formation: Introduction of the thiazole moiety via condensation reactions.
Oxidation and Reduction Steps: Adjusting the oxidation state of sulfur and nitrogen atoms to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to higher oxidation states.
Reduction: Reduction of nitrogen or sulfur atoms to lower oxidation states.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Dithiino Compounds: Compounds containing the dithiino ring.
Uniqueness
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is unique due to its specific combination of sulfur, nitrogen, and carbon atoms within its ring structure. This unique arrangement can impart distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
54627-06-4 |
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Molecular Formula |
C9H6N2O2S3 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C9H6N2O2S3/c12-7-5-6(15-4-3-14-5)8(13)11(7)9-10-1-2-16-9/h1-2H,3-4H2 |
InChI Key |
QWLIYNKDFYYMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=NC=CS3 |
Origin of Product |
United States |
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